Minodronic acid

Descripción general

Descripción

El ácido minodrónico es un fármaco bisfosfonato de tercera generación utilizado principalmente para el tratamiento de la osteoporosis. Es conocido por su alta eficacia en la inhibición de la resorción ósea, convirtiéndolo en un valioso agente terapéutico para controlar la densidad ósea y prevenir fracturas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del ácido minodrónico implica varios pasos clave:

Hidrólisis del Acetal: Un compuesto I se somete a hidrólisis del acetal para producir el compuesto II.

Tratamiento en Ciclo Cerrado e Hidrólisis: El compuesto II se trata con 2-aminopiridina para formar el compuesto III.

Fosforilación: El compuesto III se fosforila para producir ácido minodrónico.

Métodos de Producción Industrial: La producción industrial del ácido minodrónico evita el uso de reactivos altamente tóxicos como el cianuro de sodio o el bromo. Las condiciones de reacción son suaves y controlables, lo que hace que el proceso sea adecuado para la producción a gran escala. Los pasos son relativamente cortos y el rendimiento es alto, lo que reduce el costo general .

Análisis De Reacciones Químicas

El ácido minodrónico se somete a varias reacciones químicas, que incluyen:

Oxidación: El ácido minodrónico puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores apropiados.

Sustitución: El ácido minodrónico puede sufrir reacciones de sustitución, particularmente involucrando los grupos ácido fosfónico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo pueden facilitar las reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados del ácido minodrónico .

Aplicaciones Científicas De Investigación

Treatment of Osteoporosis

Overview

Minodronic acid hydrate is primarily utilized for the treatment of osteoporosis, especially in postmenopausal women. It has been shown to significantly improve bone mineral density (BMD) and reduce fracture risk.

Efficacy in Clinical Trials

- Bone Density Improvement : Clinical trials demonstrate that a daily dose of 1 mg of this compound hydrate leads to significant increases in lumbar spine and hip joint BMD over 1-2 years. In comparative studies against alendronic acid, this compound showed similar efficacy in enhancing BMD with a lower incidence of adverse effects .

- Bone Resorption Markers : Key biomarkers such as urinary collagen type 1 cross-linked N-telopeptide (NTx) and serum bone alkaline phosphatase (BAP) were observed to decrease after treatment, indicating effective suppression of bone resorption .

Case Studies

- Postmenopausal Osteoporosis : A study involving 135 postmenopausal women showed a 5.86% increase in lumbar vertebral BMD after one year of treatment with this compound compared to a 6.29% increase with alendronate .

- Steroid-Induced Osteoporosis : Another study with 25 patients receiving steroids reported significant increases in BMD at the lumbar spine and femur after six months of treatment with this compound, with no incident fractures recorded during this period .

Cancer Therapy

Anticancer Properties

this compound has demonstrated potential as an anticancer agent, particularly against renal cell carcinoma (RCC) and bladder cancer.

Mechanism of Action

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has been shown to enhance the effects of immunotherapy agents like interferon (IFN) when used in combination treatments .

- Synergistic Effects : Studies have revealed that this compound can work synergistically with chemotherapeutic agents such as cisplatin and paclitaxel, improving therapeutic outcomes against various cancers .

Comparative Efficacy

This compound has been compared to other bisphosphonates and selective estrogen receptor modulators (SERMs) in clinical trials:

| Drug Comparison | Efficacy on BMD (%) | Adverse Effects |

|---|---|---|

| This compound | Lumbar Spine: +5.86 | Minimal |

| Alendronate | Lumbar Spine: +6.29 | Some gastrointestinal issues |

| Raloxifene | Varies | Similar adverse effects as bisphosphonates |

Mecanismo De Acción

El ácido minodrónico ejerce sus efectos inhibiendo la actividad de la farnesil pirofosfato sintasa, una enzima involucrada en la vía del mevalonato. Esta inhibición conduce a una reducción de la actividad de los osteoclastos, lo que disminuye la resorción ósea y aumenta la densidad ósea .

Comparación Con Compuestos Similares

El ácido minodrónico se compara con otros bisfosfonatos como el ácido etidrónico, el ácido alendrónico y el ácido risedrónico:

Ácido Etidrónico: El ácido minodrónico es 1000 veces más eficaz en la inhibición de la resorción ósea.

Ácido Alendrónico: El ácido minodrónico es 10-100 veces más eficaz.

Ácido Risedrónico: El ácido minodrónico muestra una eficacia superior en los ensayos clínicos.

Compuestos Similares:

- Ácido Etidrónico

- Ácido Alendrónico

- Ácido Risedrónico

- Ácido Pamidrónico

El ácido minodrónico destaca por su mayor eficacia y menor incidencia de efectos secundarios, lo que lo convierte en una opción preferida para el tratamiento de la osteoporosis .

Actividad Biológica

Minodronic acid (also known as YM529) is a third-generation bisphosphonate primarily used for the treatment of osteoporosis. Its biological activity is characterized by its potent inhibition of bone resorption and its potential applications in oncology. This article explores the mechanisms, clinical efficacy, and research findings related to this compound, supported by data tables and case studies.

This compound exerts its effects by inhibiting osteoclast-mediated bone resorption through several pathways:

- Inhibition of Farnesyl Diphosphate Synthase : This action disrupts the mevalonate pathway, leading to decreased geranylgeranylation of proteins essential for osteoclast function, thus reducing their activity .

- Reduction in Bone Turnover : It significantly decreases markers of bone turnover such as urinary collagen type 1 cross-linked N-telopeptide (NTx) and serum bone alkaline phosphatase (BAP) .

Clinical Efficacy

This compound has demonstrated significant efficacy in improving bone mineral density (BMD) and reducing fracture risk in various populations, particularly postmenopausal women with osteoporosis.

Key Findings from Clinical Trials

- Study by Hagino et al. (2013) :

- Okazaki et al. (2014) :

- Ito et al. (2018) :

Comparative Efficacy

This compound has been compared with other bisphosphonates and treatments:

| Treatment | Dosage | Lumbar BMD Increase | Fracture Reduction | Bone Turnover Markers Decrease |

|---|---|---|---|---|

| This compound | 1 mg daily | 5.86% | Yes | Significant |

| Alendronate | 10 mg daily | 6.29% | Yes | Significant |

| Raloxifene | Varied | Not specified | Yes | Not specified |

Osteoporosis Management

A case series involving patients with primary osteoporosis treated with this compound showed consistent improvements in bone density across different demographics, including age and gender variations.

Cancer Research

This compound has also been investigated for its anticancer properties, particularly against renal cell carcinoma (RCC). Studies indicated that it can synergistically enhance the efficacy of immunotherapy agents like interferon .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of gastrointestinal side effects compared to other bisphosphonates. Common adverse events include mild gastrointestinal disturbances and transient increases in serum calcium levels .

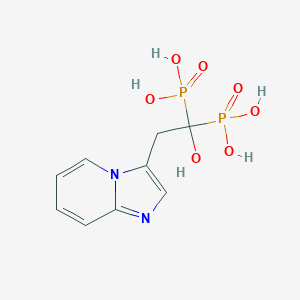

Propiedades

IUPAC Name |

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048779 | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180064-38-4, 155648-60-5 | |

| Record name | Minodronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minodronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 180064-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.